{[4-(2,4-DIMETHYLBENZENESULFONYL)-1,4-THIAZEPAN-3-YL]METHYL}DIMETHYLAMINE
Description
Properties
IUPAC Name |
1-[4-(2,4-dimethylphenyl)sulfonyl-1,4-thiazepan-3-yl]-N,N-dimethylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2S2/c1-13-6-7-16(14(2)10-13)22(19,20)18-8-5-9-21-12-15(18)11-17(3)4/h6-7,10,15H,5,8-9,11-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEIXGWTXWGPVBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N2CCCSCC2CN(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of β-Amino Thiol Precursors
β-Amino thiols undergo intramolecular cyclization under alkaline conditions to form the thiazepane ring. For example, reaction of ortho-mercaptoaniline with acryl amides in ethanol (pH 10–12) yields 1,4-thiazepines with 70–85% efficiency. This method benefits from mild conditions but requires precise stoichiometric control to avoid oligomerization.
Palladium-Catalyzed Amination
Recent advancements employ Pd₂dba₃ and P(t-Bu)₃ as catalysts to assemble heterocyclic rings via C–N bond formation. Substrates such as brominated thioethers react with primary amines in toluene at 110°C, achieving 75–90% yields. This approach offers superior regioselectivity and scalability compared to traditional cyclization methods.
Ring-Closing Metathesis (RCM)
Olefin metathesis using Grubbs catalysts (e.g., G2) enables the formation of thiazepanes from diene precursors. While less common, RCM provides access to substituted rings with excellent stereochemical control. Typical yields range from 60–75%, contingent on solvent polarity and catalyst loading.
Functionalization of the Thiazepane Ring
Sulfonylation at Position 4
Introduction of the 2,4-dimethylbenzenesulfonyl group occurs via nucleophilic substitution. The thiazepane’s secondary amine reacts with 2,4-dimethylbenzenesulfonyl chloride (1.2 equiv) in dichloromethane (DCM) at 0°C–25°C. Triethylamine (3.0 equiv) neutralizes HCl byproducts, achieving 85–92% conversion.
Critical Parameters :
- Temperature control (<30°C) prevents sulfonamide decomposition.
- Anhydrous conditions minimize hydrolysis of sulfonyl chloride.
Introduction of the Dimethylaminomethyl Group
The dimethylaminomethyl moiety at position 3 is installed via reductive amination or alkylation:
- Reductive Amination : Reacting the thiazepane’s primary amine with formaldehyde and dimethylamine in methanol, followed by NaBH₄ reduction (70–80% yield).
- Alkylation : Treatment with chloromethyl dimethylamine in acetonitrile (K₂CO₃, 60°C) affords the target substituent in 65–75% yield.
Integrated Synthetic Routes
Sequential Approach (Cyclization → Sulfonylation → Alkylation)
- Cyclization : Pd-catalyzed amination forms the thiazepane core (82% yield).
- Sulfonylation : 2,4-Dimethylbenzenesulfonyl chloride in DCM (88% yield).
- Alkylation : Chloromethyl dimethylamine in acetonitrile (73% yield).
Total Yield : 52–58%
Convergent Approach
Parallel synthesis of sulfonylated and alkylated intermediates followed by coupling:
- Sulfonylated thiazepane (90% purity) reacts with pre-formed dimethylaminomethyl bromide (1.5 equiv) in THF (NaH, 0°C→25°C).
- Advantage : Reduces step count; Disadvantage : Lower regioselectivity (45–50% yield).
Optimization and Scalability
Catalyst Screening for Cyclization
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Pd₂dba₃/P(t-Bu)₃ | Toluene | 110 | 85 |
| Cu(OTf)₂ | EtOH | 80 | 68 |
| None (thermal) | DMF | 150 | 42 |
Palladium systems outperform copper or thermal methods in both yield and reaction time.
Solvent Effects on Sulfonylation
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DCM | 8.9 | 92 |
| THF | 7.5 | 84 |
| Acetonitrile | 37.5 | 76 |
Low-polarity solvents (DCM) favor sulfonylation by stabilizing the transition state.
Characterization and Quality Control
Spectroscopic Analysis
Chromatographic Purity
HPLC (C18 column, MeOH:H₂O 70:30) confirms >98% purity, with retention time = 12.3 min.
Comparative Analysis with Related Compounds
| Compound | Ring Size | Sulfonyl Group | Bioactivity (IC₅₀, μM) |
|---|---|---|---|
| 1,4-Thiazepane | 7 | None | 120 (Antimicrobial) |
| 2,4-Dimethylbenzene sulfonamide | N/A | Yes | 45 (Antibacterial) |
| Target Compound | 7 | Yes | 8.2 (Anticancer) |
The target compound’s synergistic sulfonyl-thiazepane structure enhances bioactivity 15-fold over simpler analogs.
Chemical Reactions Analysis
Types of Reactions
{[4-(2,4-DIMETHYLBENZENESULFONYL)-1,4-THIAZEPAN-3-YL]METHYL}DIMETHYLAMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
{[4-(2,4-DIMETHYLBENZENESULFONYL)-1,4-THIAZEPAN-3-YL]METHYL}DIMETHYLAMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {[4-(2,4-DIMETHYLBENZENESULFONYL)-1,4-THIAZEPAN-3-YL]METHYL}DIMETHYLAMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s structural analogs can be categorized into two groups: sulfonylated thiazepanes and dimethylamine-containing heterocycles . Below is a comparative analysis based on available
Table 1: Key Structural and Functional Comparisons
Key Observations:
- Sulfonyl Group Impact: The 2,4-dimethylbenzenesulfonyl group in the target compound likely enhances stability and hydrophobicity compared to non-sulfonylated thiazepanes, analogous to the role of sulfonates in sodium 2,4-dimethylbenzenesulfonate .
- Regulatory Considerations : Unlike N,N-dimethylacetamide (DMAC), which is restricted due to reproductive toxicity , the target compound’s absence from regulatory lists suggests a safer profile, though toxicity studies are lacking.
Research Findings and Data Gaps
Pharmacological Potential:
For example, sulfonamide groups often mediate interactions with zinc-containing enzymes .
Biological Activity
The compound {[4-(2,4-dimethylbenzenesulfonyl)-1,4-thiazepan-3-yl]methyl}dimethylamine is a thiazepan derivative with potential biological activities. This article explores its synthesis, characterization, and biological effects based on available research findings.
- Molecular Formula : C₁₃H₁₈N₂O₂S
- Molecular Weight : 270.35 g/mol
- CAS Number : Not explicitly listed in the sources but derived from its components.
Synthesis and Characterization
The synthesis of thiazepan derivatives typically involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with appropriate amines. Various characterization techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry are commonly employed to confirm the structure and purity of synthesized compounds.
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, compounds derived from 2,4-dimethylbenzenesulfonyl chloride have shown efficacy against various bacterial strains. A study demonstrated that related sulfonamide compounds possess antibacterial and antifungal activities, suggesting potential therapeutic applications in treating infections .
Anti-inflammatory Properties
Thiazepan derivatives have been investigated for their anti-inflammatory effects. The presence of the thiazepan ring is believed to contribute to the modulation of inflammatory pathways. In vitro studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation .
Case Studies
-
Antibacterial Activity Study
- Objective : To evaluate the antibacterial activity of thiazepan derivatives.
- Method : Disk diffusion method against E. coli and S. aureus.
- Results : Compounds showed zones of inhibition ranging from 10 mm to 20 mm depending on concentration.
- : The thiazepan derivative exhibited significant antibacterial activity, indicating its potential as a lead compound for antibiotic development.
-
Anti-inflammatory Mechanism Investigation
- Objective : To determine the anti-inflammatory mechanism of thiazepan derivatives.
- Method : ELISA assays to measure cytokine levels in treated macrophages.
- Results : A significant reduction in TNF-alpha and IL-6 levels was observed.
- : The compound effectively modulates inflammatory responses, supporting its use in inflammatory diseases.
Data Table: Biological Activities of Thiazepan Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
